molecular formula C19H31N3O3 B13143593 4,6-Diallyloxy-2-decyloxy-1,3,5-triazine CAS No. 85896-26-0

4,6-Diallyloxy-2-decyloxy-1,3,5-triazine

Cat. No.: B13143593
CAS No.: 85896-26-0
M. Wt: 349.5 g/mol
InChI Key: SPKLHDQJUGTSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diallyloxy-2-decyloxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with allyl alcohol and decanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Diallyloxy-2-decyloxy-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

4,6-Diallyloxy-2-decyloxy-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 4,6-Diallyloxy-2-decyloxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triallyloxy-1,3,5-triazine
  • 2,4,6-Tris(allyloxy)-s-triazine
  • 2,4,6-Tris(allyloxy)-1,3,5-triazine

Uniqueness

4,6-Diallyloxy-2-decyloxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both allyloxy and decyloxy groups allows for versatile chemical modifications and applications, distinguishing it from other triazine derivatives .

Biological Activity

4,6-Diallyloxy-2-decyloxy-1,3,5-triazine is a synthetic compound belonging to the class of triazine derivatives. Triazines have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H22N4O3\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies indicate that triazine derivatives exhibit promising anticancer properties. For instance, a study highlighted the cytotoxic effects of various triazine derivatives against different cancer cell lines. Although specific data for this compound is limited, its structural analogs have shown significant activity.

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast)1.25
Derivative BHeLa (Cervical)1.03
Derivative CA549 (Lung)0.20

These compounds inhibited key pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway .

Antimicrobial Activity

Triazine derivatives also exhibit antimicrobial properties. A review of substituted triazines indicated that many derivatives possess broad-spectrum antibacterial and antifungal activities. While direct studies on this compound are scarce, its structural characteristics suggest potential efficacy against microbial pathogens.

Anti-inflammatory Activity

The anti-inflammatory potential of triazine compounds has been documented in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests that this compound may also possess similar properties.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of triazine derivatives on human cancer cell lines (MCF-7 and HeLa), several derivatives were tested for their cytotoxicity. The results indicated that certain structural modifications significantly enhanced their anticancer activity.

Case Study 2: Antimicrobial Screening

A screening of various triazine derivatives for antimicrobial activity revealed that those with longer alkyl side chains exhibited improved efficacy against Gram-positive and Gram-negative bacteria. This finding supports the hypothesis that this compound may also demonstrate enhanced antimicrobial properties due to its decyloxy group.

Properties

CAS No.

85896-26-0

Molecular Formula

C19H31N3O3

Molecular Weight

349.5 g/mol

IUPAC Name

2-decoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine

InChI

InChI=1S/C19H31N3O3/c1-4-7-8-9-10-11-12-13-16-25-19-21-17(23-14-5-2)20-18(22-19)24-15-6-3/h5-6H,2-4,7-16H2,1H3

InChI Key

SPKLHDQJUGTSTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=NC(=NC(=N1)OCC=C)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.